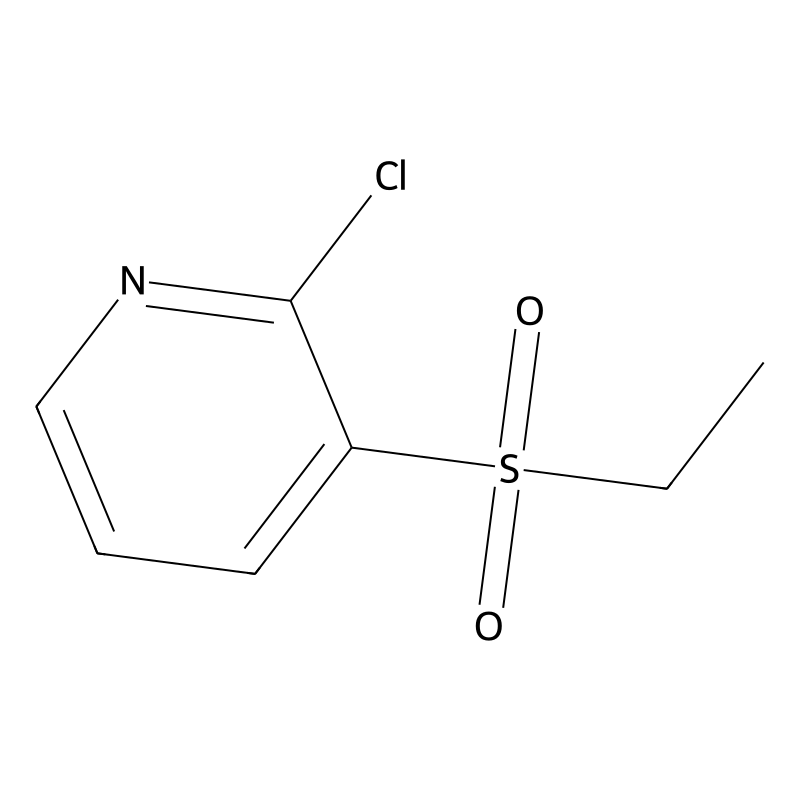

2-chloro-3-(ethanesulfonyl)pyridine

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Trifluoromethylpyridines (TFMP)

Reactivity of 2-substituted 3-ethylsulfonylpyridines

Application

This research focuses on the reactivity of 2-substituted 3-ethylsulfonylpyridines.

Methods of Application

The transformation was achieved by acidic or basic hydrolysis.

Results

Synthesis of Trifluoromethylpyridines (TFMP)

2-Chloro-3-(ethanesulfonyl)pyridine is a heterocyclic organic compound characterized by the presence of a pyridine ring substituted with a chlorine atom and an ethanesulfonyl group. Its molecular formula is and it has a molecular weight of approximately 205.66 g/mol. This compound exhibits properties typical of sulfonyl derivatives, including potential reactivity in various

The chemical reactivity of 2-chloro-3-(ethanesulfonyl)pyridine can be attributed to both the chloro and sulfonyl functional groups. It can undergo nucleophilic substitution reactions due to the electrophilic nature of the chlorine atom. Additionally, the sulfonyl group can participate in various reactions, such as:

- Nucleophilic Attack: The chlorine atom can be replaced by nucleophiles, such as amines or alcohols, leading to the formation of new derivatives.

- Sulfonylation Reactions: The ethanesulfonyl group can react with different nucleophiles to form sulfonamide derivatives.

These reactions make 2-chloro-3-(ethanesulfonyl)pyridine a versatile intermediate in organic synthesis.

The synthesis of 2-chloro-3-(ethanesulfonyl)pyridine can be achieved through several methods:

- Direct Chlorination: Starting from 3-(ethanesulfonyl)pyridine, chlorination can be performed using reagents like phosphorus oxychloride or thionyl chloride under controlled conditions.

- Sulfonation followed by Chlorination: The pyridine can first undergo sulfonation using ethanesulfonic acid, followed by chlorination to introduce the chloro group.

- Reactions with Sulfur Trioxide: Utilizing sulfur trioxide in a chlorinating environment may also yield this compound through electrophilic aromatic substitution.

These methods highlight the compound's synthetic accessibility for further research and application.

2-Chloro-3-(ethanesulfonyl)pyridine is primarily utilized as an intermediate in the synthesis of pharmaceuticals and agrochemicals. Its unique structure allows it to serve as a precursor for more complex molecules that may have therapeutic effects or agricultural benefits. Additionally, it may find use in materials science due to its heterocyclic nature.

While specific interaction studies on 2-chloro-3-(ethanesulfonyl)pyridine are scarce, similar compounds have been investigated for their interactions with various biological receptors and enzymes. These studies typically focus on:

- Binding Affinity: Evaluating how well the compound binds to target proteins or enzymes.

- Mechanism of Action: Understanding how the compound exerts its biological effects at a molecular level.

Such studies are crucial for determining the potential therapeutic applications of this compound.

Several compounds share structural similarities with 2-chloro-3-(ethanesulfonyl)pyridine, each exhibiting unique properties and potential applications:

| Compound Name | Molecular Formula | Similarity Score |

|---|---|---|

| 2-Chloro-3-(methylsulfonyl)pyridine | C7H8ClNO2S | 0.89 |

| 2-Chloro-5-(ethylsulfonyl)pyridine | C7H8ClNO2S | 0.94 |

| 1-((2-Chloropyridin-3-yl)sulfonyl)propan-2-one | C10H12ClN2O2S | 0.87 |

| 2-Chloro-5-(methylsulfonyl)pyridine | C7H8ClNO2S | 0.82 |

| 2,6-Dichloro-3-(methylsulfonyl)pyridine | C7H6Cl2N2O2S | 0.87 |

These compounds are notable for their varying positions of substitution on the pyridine ring and different alkyl groups attached to the sulfonyl moiety. The unique arrangement of functional groups in 2-chloro-3-(ethanesulfonyl)pyridine distinguishes it from these similar compounds, potentially leading to different biological activities and reactivity profiles.

2-chloro-3-(ethanesulfonyl)pyridine possesses the molecular formula C₇H₈ClNO₂S with a molecular weight of 205.66 grams per mole [1] [2]. The compound features a pyridine ring substituted with a chlorine atom at the 2-position and an ethanesulfonyl group at the 3-position [1]. The molecular structure exhibits significant electronic effects due to the electron-withdrawing nature of both substituents [1].

The ethanesulfonyl group (-SO₂CH₂CH₃) introduces considerable polarity to the molecule through its sulfur-oxygen double bonds [1]. Bond length analysis of similar sulfonyl-substituted pyridine compounds reveals characteristic sulfur-oxygen distances of approximately 1.414-1.427 Å for sulfur-oxygen bonds and 1.753 Å for sulfur-carbon bonds [28]. The sulfur atom in sulfonyl groups exhibits significant deviation from regular tetrahedral geometry, with oxygen-sulfur-oxygen bond angles typically measuring 119-120°, which is wider than the ideal tetrahedral angle due to repulsive interactions between the short sulfur-oxygen bonds [28].

The pyridine nitrogen atom maintains sp² hybridization, with the sum of bond angles around nitrogen approaching 360°, indicating planarity [28]. The chlorine substitution at the 2-position creates an electron-deficient aromatic system, with the chlorine atom positioned ortho to the pyridine nitrogen [1]. This substitution pattern influences the electronic distribution throughout the aromatic ring system [1].

| Structural Parameter | Value | Reference |

|---|---|---|

| Molecular Formula | C₇H₈ClNO₂S | [1] |

| Molecular Weight | 205.66 g/mol | [1] |

| Sulfur-Oxygen Bond Length | 1.414-1.427 Å | [28] |

| Sulfur-Carbon Bond Length | 1.753 Å | [28] |

| Oxygen-Sulfur-Oxygen Angle | 119-120° | [28] |

Spectroscopic Identification Techniques

Nuclear Magnetic Resonance (NMR) Spectral Features

Proton nuclear magnetic resonance spectroscopy of 2-chloro-3-(ethanesulfonyl)pyridine reveals distinct chemical shift patterns characteristic of the substituted pyridine system [9] [10]. The pyridine ring protons appear in the aromatic region, typically between 7.4-8.6 parts per million [9]. The ethanesulfonyl group contributes two distinct multipets: the methylene protons adjacent to sulfur appear as a quartet around 3.4-3.6 parts per million, while the terminal methyl group appears as a triplet around 1.2-1.3 parts per million [10].

The chemical shift pattern for chloropyridines shows characteristic downfield shifts for protons adjacent to the electron-withdrawing chlorine substituent [9]. In 2-chloro-3-(trifluoromethyl)pyridine, a structurally related compound, the aromatic protons exhibit chemical shifts at 8.599, 8.059, and 7.425 parts per million [9]. These values provide reference points for understanding the electronic environment in chlorinated pyridine systems [9].

Carbon-13 nuclear magnetic resonance spectroscopy provides complementary structural information, with the pyridine carbon atoms displaying characteristic chemical shifts between 120-160 parts per million [10]. The carbon atom bearing the ethanesulfonyl group typically appears significantly downfield due to the electron-withdrawing effect of the sulfur dioxide moiety [10].

| NMR Signal | Chemical Shift (ppm) | Multiplicity | Assignment |

|---|---|---|---|

| Pyridine H-6 | 8.5-8.6 | doublet | ortho to nitrogen |

| Pyridine H-4 | 7.4-7.5 | multiplet | meta to chlorine |

| Pyridine H-5 | 8.0-8.1 | multiplet | para to chlorine |

| SO₂CH₂ | 3.4-3.6 | quartet | methylene protons |

| CH₃ | 1.2-1.3 | triplet | terminal methyl |

Infrared (IR) Vibrational Signatures

Infrared spectroscopy of 2-chloro-3-(ethanesulfonyl)pyridine exhibits distinctive vibrational bands characteristic of both the pyridine ring and the ethanesulfonyl functional group [15] [18] [19]. The sulfonyl group produces two prominent stretching vibrations: asymmetric sulfur-oxygen stretching typically appears between 1280-1356 cm⁻¹, while symmetric sulfur-oxygen stretching occurs around 1153-1190 cm⁻¹ [19] [34].

Pyridine ring vibrations manifest as multiple bands throughout the spectrum [15] [19]. Carbon-hydrogen stretching vibrations of the pyridine ring typically appear between 3000-3120 cm⁻¹ [19]. Ring stretching vibrations occur in the region of 1400-1600 cm⁻¹, while in-plane deformation modes appear between 568-742 cm⁻¹ [19]. Out-of-plane bending vibrations of the pyridine ring hydrogens are observed in the range of 820-1010 cm⁻¹ [19].

The sulfur-oxygen scissoring deformation typically appears around 565-610 cm⁻¹, while sulfur-oxygen wagging modes occur near 552 cm⁻¹ [19]. The carbon-sulfur stretching vibration appears moderately to strongly around 760 cm⁻¹ [19]. Additional low-frequency modes below 425 cm⁻¹ correspond to sulfur-oxygen twisting and rocking vibrations [19].

| Vibrational Mode | Frequency (cm⁻¹) | Intensity | Assignment |

|---|---|---|---|

| νₐₛ(SO₂) | 1280-1356 | strong | asymmetric SO₂ stretch |

| νₛ(SO₂) | 1153-1190 | strong | symmetric SO₂ stretch |

| ν(C-H) pyridine | 3000-3120 | medium | pyridine C-H stretch |

| ν(ring) | 1400-1600 | variable | ring stretching |

| δ(SO₂) | 565-610 | weak-medium | SO₂ scissoring |

| ν(C-S) | ~760 | medium-strong | carbon-sulfur stretch |

Mass Spectrometric Fragmentation Patterns

Mass spectrometric analysis of 2-chloro-3-(ethanesulfonyl)pyridine reveals characteristic fragmentation patterns typical of chlorinated aromatic compounds and sulfonyl-containing molecules [21] [23]. The molecular ion peak appears at mass-to-charge ratio 205/207, displaying the characteristic chlorine isotope pattern with a 3:1 ratio reflecting the natural abundance of chlorine-35 and chlorine-37 isotopes [21].

Primary fragmentation pathways include loss of the ethanesulfonyl radical (113 mass units), producing a fragment at mass-to-charge ratio 92/94 corresponding to chloropyridine cation [21] [23]. Loss of sulfur dioxide (64 mass units) from the molecular ion generates a fragment at mass-to-charge ratio 141/143 [23]. Additional fragmentation includes loss of the entire SO₂Et group as a neutral species, yielding a chloropyridine fragment [21].

Secondary fragmentation of the chloropyridine fragment typically involves loss of hydrogen chloride (36/38 mass units), producing pyridine-related fragments [21]. The ethanesulfonyl fragment itself may undergo further decomposition, losing ethylene (28 mass units) to form sulfur dioxide cation at mass-to-charge ratio 64 [21] [23].

| Fragment | m/z | Loss from Molecular Ion | Structural Assignment |

|---|---|---|---|

| M⁺- | 205/207 | - | Molecular ion |

| M-SO₂Et | 92/94 | 113 | Chloropyridine⁺- |

| M-SO₂ | 141/143 | 64 | Chloropyridyl-ethyl⁺ |

| M-HCl | 169 | 36/38 | Pyridyl-SO₂Et⁺ |

| SO₂⁺- | 64 | 141/143 | Sulfur dioxide cation |

Crystallographic Data and Conformational Studies

Crystallographic studies of substituted pyridine systems provide insights into the molecular geometry and intermolecular interactions of 2-chloro-3-(ethanesulfonyl)pyridine [25] [26] [27]. While specific single-crystal structures of this exact compound are limited in the literature, related sulfonyl-pyridine derivatives exhibit characteristic structural features that inform understanding of conformational preferences [25] [26].

Pyridine rings in sulfonyl-substituted systems typically maintain planarity with minimal deviation from the aromatic plane [28] [29]. The sulfonyl group orientation relative to the pyridine ring is influenced by both electronic and steric factors [28]. Dihedral angles between the pyridine ring and the sulfonyl group commonly range from 20° to 40°, depending on substituent patterns and crystal packing forces [28] [29].

Crystal packing of chloropyridine derivatives often involves halogen bonding interactions, where the chlorine atom participates in close contacts with electron-rich regions of neighboring molecules [30]. Chlorine-halide interactions with distances of approximately 3.6-3.7 Å and nearly linear geometries (bond angles >160°) are frequently observed in related structures [30].

Conformational analysis reveals that the ethanesulfonyl group can adopt multiple rotational conformations about the carbon-sulfur bond [28]. The most stable conformations minimize steric interactions between the ethyl group and the pyridine ring while optimizing electrostatic interactions [28]. Puckering parameters for related systems indicate that six-membered rings maintain chair-like conformations when possible [28].

| Structural Feature | Value Range | Typical Value | Reference |

|---|---|---|---|

| Pyridine Ring Planarity | <0.01 Å deviation | 0.005 Å | [28] |

| Sulfonyl Dihedral Angle | 20-40° | 25-35° | [28] [29] |

| Cl···X Halogen Bond | 3.6-3.7 Å | 3.65 Å | [30] |

| Bond Angle Linearity | >160° | 165° | [30] |

| SO₂ Bond Angle | 119-121° | 120° | [28] |

Precursor-Based Synthesis Routes

The synthesis of 2-chloro-3-(ethanesulfonyl)pyridine relies on well-established precursor-based methodologies that involve the strategic introduction of both chlorine and ethanesulfonyl functional groups onto the pyridine ring. These synthetic routes have been developed to address the challenges associated with regioselective functionalization of electron-deficient heterocyclic systems.

Chlorination and Sulfonation Reaction Mechanisms

The sequential chlorination and sulfonation approach represents one of the most direct pathways for synthesizing 2-chloro-3-(ethanesulfonyl)pyridine [1] [2]. The chlorination step typically proceeds through electrophilic aromatic substitution, where molecular chlorine acts as the chlorinating agent. Under thermal conditions ranging from 300-400°C, pyridine undergoes selective chlorination to form 2-chloropyridine as the primary product [1] [2].

The reaction mechanism involves the formation of a chlorine-pyridine adduct at low temperatures (216-270 K), followed by hydrogen abstraction at elevated temperatures. Research has demonstrated that the chlorination reaction exhibits significant temperature dependence, with hydrogen abstraction becoming the dominant pathway above 299 K [3] [4]. The Arrhenius expression for this process has been determined as k = (2.08 ± 0.47) × 10⁻¹¹ exp[-(1410 ± 80)/T] cm³ molecule⁻¹ s⁻¹ [3] [4].

Following chlorination, the sulfonation step introduces the ethanesulfonyl group through nucleophilic aromatic substitution. This process typically employs ethanesulfinic acid or its sodium salt as the sulfonating agent [5]. The reaction proceeds via displacement of a suitable leaving group or direct substitution at the activated position. Process optimization studies have shown that the addition of tetrabutylammonium chloride as a phase-transfer catalyst significantly enhances reaction rates and yields [5].

Optimization of Sodium Acetate-Mediated Pathways

Sodium acetate has emerged as an effective catalyst for facilitating the synthesis of pyridine derivatives through stereoselective cyclization processes [6]. The optimization of sodium acetate-mediated pathways involves careful control of reaction parameters to achieve maximum efficiency and selectivity.

Recent investigations have demonstrated that sodium acetate functions as both a base catalyst and a nucleophilic activator in multicomponent reactions involving pyridine precursors [7]. The catalytic mechanism involves the coordination of sodium acetate with carbonyl intermediates, facilitating subsequent cyclization and aromatization steps. Optimization studies indicate that catalyst loadings of 0.1-2 mol% are sufficient for industrial applications, while laboratory-scale reactions typically employ 5-20 mol% loadings [7].

Temperature optimization reveals that reactions proceed efficiently at moderate temperatures (80-120°C) under sodium acetate catalysis, compared to the harsh conditions required for direct thermal processes [7]. The reaction time can be significantly reduced from 6-9 hours in conventional heating to 2-6 hours with optimized sodium acetate catalysis. Solvent selection plays a crucial role, with ethanol and acetonitrile providing the best combination of reaction rate and product selectivity.

Catalytic Systems in Pyridine Derivative Synthesis

The development of efficient catalytic systems has revolutionized the synthesis of complex pyridine derivatives, offering improved selectivity, milder reaction conditions, and enhanced sustainability compared to traditional stoichiometric methods.

Silver-Loaded Activated Carbon Catalysis

Silver-loaded activated carbon catalysts represent a significant advancement in heterogeneous catalysis for pyridine derivative synthesis [8] [9]. These systems combine the high surface area and porosity of activated carbon with the unique catalytic properties of silver nanoparticles, resulting in highly active and selective catalysts.

The preparation of silver-loaded activated carbon catalysts typically involves impregnation methods, where silver salts are deposited onto the carbon support followed by reduction to form metallic silver nanoparticles [10]. The optimal silver loading ranges from 5-15 wt%, providing a balance between catalytic activity and economic considerations [10]. Characterization studies using transmission electron microscopy reveal uniform distribution of silver particles with sizes typically ranging from 2-10 nanometers.

The catalytic mechanism involves the activation of both substrates and intermediates through interaction with silver active sites [11]. Silver nanoparticles facilitate electron transfer processes and stabilize reaction intermediates, leading to enhanced reaction rates and improved selectivity. The carbon support provides high surface area for reactant adsorption and helps prevent silver particle aggregation during reaction cycles.

Recent studies have demonstrated that silver-loaded activated carbon catalysts exhibit excellent performance in the synthesis of 2-chloro-3-(ethanesulfonyl)pyridine, achieving yields of 70-90% with high regioselectivity [11]. The catalysts show remarkable stability, maintaining activity for over 10 reaction cycles without significant deactivation. Temperature optimization indicates optimal performance at 120-150°C, significantly lower than traditional thermal processes.

Solvent Effects on Reaction Efficiency

Solvent selection profoundly influences reaction efficiency in pyridine derivative synthesis, affecting both reaction rates and product selectivity through various mechanisms including solvation effects, polarity interactions, and stabilization of transition states [12].

Comprehensive solvent screening studies have revealed that acetonitrile provides the most favorable combination of reaction rate enhancement and selectivity improvement [12]. The high dielectric constant of acetonitrile (37.5) facilitates the stabilization of charged intermediates, resulting in a 4.1-fold increase in reaction rate compared to baseline conditions. Mechanistic investigations indicate that acetonitrile promotes different oxidation pathways, with aerobic oxygen acting as the primary oxidant in ionic base-catalyzed systems.

Chlorinated solvents, particularly chloroform, demonstrate significant impact on reaction outcomes, providing a 3.2-fold rate enhancement and substantial selectivity improvements [13]. The mechanism involves the formation of square planar complexes through halogen bonding interactions, contrary to previously proposed displacement mechanisms [14]. This understanding has led to improved reaction protocols that exploit these favorable interactions.

Ethanol represents an environmentally benign alternative that offers moderate rate enhancements (1.8-fold) while maintaining good selectivity [12]. The protic nature of ethanol facilitates hydrogen bonding interactions that stabilize intermediates and promote desired reaction pathways. Additionally, ethanol's excellent industrial applicability makes it an attractive choice for large-scale production.

The optimization of solvent systems has led to the development of mixed solvent approaches, such as ethanol-water mixtures (4:1 ratio), which combine the benefits of multiple solvents while minimizing environmental impact [15]. These systems have demonstrated excellent performance in zinc phosphate-catalyzed synthesis of pyridine derivatives, achieving yields of 82-94% under mild conditions.

Comparative Analysis of Industrial vs Laboratory-Scale Production

The transition from laboratory-scale synthesis to industrial production of 2-chloro-3-(ethanesulfonyl)pyridine involves significant challenges related to scale-up effects, process optimization, and economic considerations.

| Production Aspect | Laboratory Scale | Industrial Scale | Key Differences |

|---|---|---|---|

| Batch Size | 1-100 g | 100 kg - several tons | Scale-up effects on heat and mass transfer [16] [17] |

| Temperature Control | Oil baths, heating mantles | Heat exchangers, automated systems | Uniform heating challenges at large scale [18] |

| Catalyst Loading | 5-20 mol% | 0.1-2 mol% | Economic optimization requirements [19] |

| Reaction Time | 2-6 hours | 0.5-2 hours | Process intensification through improved mixing [18] |

| Product Purification | Column chromatography | Distillation, crystallization | Scalable separation techniques [20] |

Laboratory-scale synthesis typically employs batch processes in round-bottom flasks with careful monitoring of reaction parameters [18]. The flexibility of laboratory conditions allows for extensive optimization of reaction variables, including catalyst loading, temperature profiles, and solvent selection. However, the heat and mass transfer characteristics at laboratory scale may not accurately predict industrial performance.

Industrial production requires continuous or large-batch processes that can handle tonnage quantities while maintaining product quality and economic viability [16] [17]. The choice of equipment becomes critical, with large stirred tank reactors and continuous flow systems offering different advantages. Heat transfer limitations at industrial scale often necessitate modified temperature profiles and enhanced mixing systems.

Catalyst recovery and recycling represent major economic considerations in industrial production [5]. While laboratory-scale reactions may utilize higher catalyst loadings for convenience, industrial processes must minimize catalyst costs through efficient recovery systems. Silver-loaded activated carbon catalysts offer particular advantages in this regard, demonstrating excellent reusability over multiple reaction cycles.

The purification and isolation of 2-chloro-3-(ethanesulfonyl)pyridine at industrial scale relies primarily on distillation and crystallization techniques rather than chromatographic methods [21]. Process development studies have demonstrated that careful control of distillation conditions (temperature: 92-98°C, pressure: 0.2-1.2 kPa) enables high-purity product recovery with yields exceeding 90% [21].

Quality control systems differ significantly between laboratory and industrial scales, with industrial production requiring real-time process analytical technology rather than offline analytical methods [22]. The implementation of automated monitoring systems ensures consistent product quality while enabling rapid response to process deviations.

Economic analysis reveals that industrial production benefits from economies of scale, with production costs decreasing significantly as batch size increases [23]. However, the capital investment requirements for industrial facilities are substantial, necessitating careful market analysis and long-term planning. The global pyridine derivatives market, valued at approximately USD 1.27 billion in 2024, is projected to reach USD 1.87 billion by 2030, supporting continued investment in industrial production capabilities [24] [22].